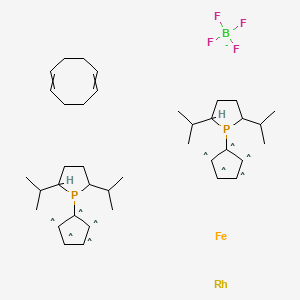
1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate: is a chiral catalyst widely used in asymmetric synthesis. This compound is known for its high efficiency and selectivity in various catalytic reactions, making it a valuable tool in both academic research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the chiral ligand 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene and cyclooctadiene. The reaction is carried out under inert conditions, often using solvents like methylene chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The compound is involved in substitution reactions, where ligands can be replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methylene chloride, toluene, ethanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions can produce reduced rhodium species .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in hydrogenation reactions, where it helps produce enantiomerically pure compounds .
Biology: The compound’s applications in biology include its use in the synthesis of biologically active molecules. Its ability to catalyze enantioselective reactions makes it valuable in the production of pharmaceuticals and other bioactive compounds .
Medicine: In medicine, this compound is used in the synthesis of chiral drugs. Its high selectivity and efficiency in catalytic reactions make it an essential tool in the pharmaceutical industry .
Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials. Its role as a chiral catalyst helps in the manufacture of high-value products with specific stereochemistry .
Mecanismo De Acción
The mechanism of action of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the chiral ligand and cyclooctadiene. This coordination creates a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound acts by stabilizing transition states and intermediates, leading to high selectivity and efficiency .
Comparación Con Compuestos Similares
- 1,1-Bis(diisopropylphosphino)ferrocene
- 1,1-Bis(dicyclohexylphosphino)ferrocene
- 1,1-Bis(phenylphosphino)ferrocene
- 1,1-Bis(phenylphosphinidene)ferrocene
- 1,1-Bis(diphenylphosphino)ferrocene
Comparison: Compared to these similar compounds, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in catalytic reactions. The specific chiral environment created by the (2S,5S)-2,5-di-i-propylphospholano ligand enhances its performance in asymmetric synthesis, making it a preferred choice for many applications .
Propiedades
Fórmula molecular |
C38H60BF4FeP2Rh- |
|---|---|
Peso molecular |
824.4 g/mol |
InChI |
InChI=1S/2C15H24P.C8H12.BF4.Fe.Rh/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;; |
Clave InChI |
UKUJMTBLXJURSB-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


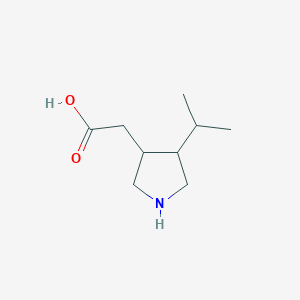
![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)

![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
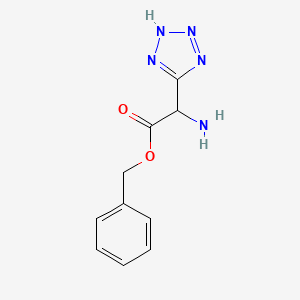
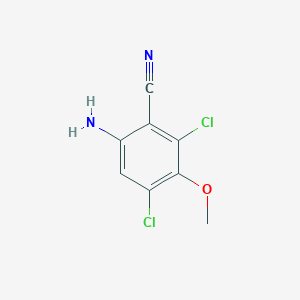
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
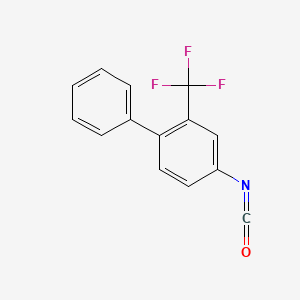
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
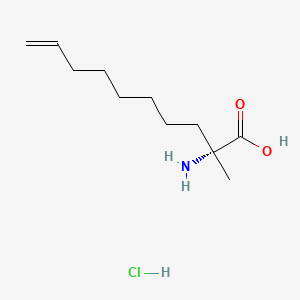
![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)

![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
